molecular formula C11H15NOS B13322906 3-((4-Methylthiazol-2-yl)methyl)cyclohexan-1-one

3-((4-Methylthiazol-2-yl)methyl)cyclohexan-1-one

Cat. No.: B13322906
M. Wt: 209.31 g/mol
InChI Key: PMKICQBSYFNSEJ-UHFFFAOYSA-N
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Description

3-((4-Methylthiazol-2-yl)methyl)cyclohexan-1-one is a compound that features a cyclohexanone ring substituted with a 4-methylthiazol-2-ylmethyl group. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

The synthesis of 3-((4-Methylthiazol-2-yl)methyl)cyclohexan-1-one typically involves the reaction of cyclohexanone with 4-methylthiazol-2-ylmethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The mixture is heated to reflux for several hours to ensure complete reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-((4-Methylthiazol-2-yl)methyl)cyclohexan-1-one can undergo various chemical reactions, including:

Scientific Research Applications

3-((4-Methylthiazol-2-yl)methyl)cyclohexan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-((4-Methylthiazol-2-yl)methyl)cyclohexan-1-one involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit microbial enzymes, leading to antimicrobial effects. The compound may also interact with inflammatory pathways, reducing inflammation and pain .

Comparison with Similar Compounds

3-((4-Methylthiazol-2-yl)methyl)cyclohexan-1-one can be compared with other thiazole derivatives such as:

These compounds share the thiazole ring but differ in their substituents and specific biological activities, highlighting the versatility and uniqueness of this compound.

Properties

Molecular Formula

C11H15NOS

Molecular Weight

209.31 g/mol

IUPAC Name

3-[(4-methyl-1,3-thiazol-2-yl)methyl]cyclohexan-1-one

InChI

InChI=1S/C11H15NOS/c1-8-7-14-11(12-8)6-9-3-2-4-10(13)5-9/h7,9H,2-6H2,1H3

InChI Key

PMKICQBSYFNSEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)CC2CCCC(=O)C2

Origin of Product

United States

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